molecular formula C76H81ClN10O19 B12754830 Vancomycin, 29-((4-((1,1'-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)- CAS No. 562105-22-0

Vancomycin, 29-((4-((1,1'-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)-

Cat. No.: B12754830
CAS No.: 562105-22-0
M. Wt: 1474.0 g/mol
InChI Key: QKXJCNMZXBJJNY-VXRMPCAASA-N
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Description

Vancomycin, 29-((4-((1,1’-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)- is a complex glycopeptide antibiotic derivative. Vancomycin itself is a well-known antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This derivative is a modified form of vancomycin, designed to enhance its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the core structure of vancomycin. The process typically includes:

    Functional Group Protection: Protecting reactive groups to prevent unwanted reactions.

    Substitution Reactions: Introducing the biphenyl and piperazine moieties through nucleophilic substitution.

    Glycosylation: Adding the sugar moieties to the vancomycin core.

    Deprotection: Removing the protective groups to yield the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Fermentation: Producing the core antibiotic through microbial fermentation.

    Chemical Modification: Using chemical synthesis techniques to introduce the desired modifications.

    Purification: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Oxidative degradation under certain conditions.

    Reduction: Reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycopeptide antibiotics.

    Biology: Investigated for its interactions with bacterial cell walls.

    Medicine: Explored for its enhanced antibacterial properties.

    Industry: Potential use in developing new antibiotics and therapeutic agents.

Mechanism of Action

The mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This leads to cell lysis and death. The modifications in this derivative may enhance binding affinity and stability, improving its antibacterial efficacy.

Comparison with Similar Compounds

Similar Compounds

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A lipoglycopeptide antibiotic with extended activity.

    Oritavancin: A semisynthetic glycopeptide with enhanced potency.

Uniqueness

This compound’s unique modifications, such as the biphenyl and piperazine moieties, may provide improved pharmacokinetic properties, stability, and efficacy compared to other glycopeptide antibiotics.

Properties

CAS No.

562105-22-0

Molecular Formula

C76H81ClN10O19

Molecular Weight

1474.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C76H81ClN10O19/c1-37(2)28-51(85(6)75(103)106-76(3,4)5)69(96)83-63-65(92)43-19-23-54(49(77)30-43)105-56-32-44-31-55(67(56)94)104-45-20-16-41(17-21-45)64(91)62-73(100)82-61(74(101)102)47-33-53(89)48(36-87-26-24-86(25-27-87)35-38-12-14-40(15-13-38)39-10-8-7-9-11-39)66(93)58(47)46-29-42(18-22-52(46)88)59(70(97)84-62)81-71(98)60(44)80-68(95)50(34-57(78)90)79-72(63)99/h7-23,29-33,37,50-51,59-65,88-89,91-94H,24-28,34-36H2,1-6H3,(H2,78,90)(H,79,99)(H,80,95)(H,81,98)(H,82,100)(H,83,96)(H,84,97)(H,101,102)/t50-,51+,59+,60+,61-,62-,63+,64+,65+/m0/s1

InChI Key

QKXJCNMZXBJJNY-VXRMPCAASA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=CC(=C(C(=C7C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=CC(=C(C(=C7C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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